![molecular formula C6H15ClN2O B1436106 [(Oxan-3-yl)methyl]hydrazine hydrochloride CAS No. 2140316-25-0](/img/structure/B1436106.png)
[(Oxan-3-yl)methyl]hydrazine hydrochloride
Overview
Description
“[(Oxan-3-yl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 2140316-25-0 . It has a molecular weight of 166.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (tetrahydro-2H-pyran-3-yl)methyl)hydrazine hydrochloride . The Inchi Code is 1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H .Scientific Research Applications
Anticancer Evaluation
[(Oxan-3-yl)methyl]hydrazine hydrochloride derivatives have been synthesized and evaluated for their potential as anticancer agents. In a study, various nucleophile agents, including hydrazine hydrate, were reacted with certain compounds to produce derivatives for anticancer evaluation. This research highlights the potential of these compounds in cancer treatment (Gouhar & Raafat, 2015).
Corrosion Inhibition
This chemical has been used in studies for corrosion inhibition. For instance, hydrazine carbodithioic acid derivatives have shown effectiveness in preventing corrosion in certain metal solutions, suggesting the potential application of [(Oxan-3-yl)methyl]hydrazine hydrochloride in industrial corrosion control (Khaled, 2006).
Synthesis of Pyridazinone Derivatives
The compound has been utilized in synthesizing new pyridazinone derivatives. These derivatives are formed through intermediate hydrazides and have potential pharmacological applications (Hovakimyan et al., 2004).
Synthesis of Haloacetylated Enol Ethers
Research has also explored the synthesis of haloacetylated enol ethers using hydrazine hydrochloride. This process involves reactions that could be significant in the synthesis of various pharmaceutical compounds (Martins et al., 2003).
Spectrophotometric Determination
The compound has been used in methods for the rapid determination of hydrazine, highlighting its utility in analytical chemistry for sensitive and accurate measurements (Afkhami & Afshar-E-Asl, 2000).
Antimicrobial and Antioxidant Properties
Novel Schiff bases derived from hydralazine hydrochloride, related to [(Oxan-3-yl)methyl]hydrazine hydrochloride, have shown promising antimicrobial and antioxidant properties. These derivatives have potential applications in developing new antimicrobial and antioxidant agents (Awantu et al., 2020).
Intracellular Hydrazine Detection
The compound has been used in the development of a selective fluorescent and colorimetric probe for detecting intracellular hydrazine, which is crucial in medical diagnostics and biological research (Nandi et al., 2015).
properties
IUPAC Name |
oxan-3-ylmethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-4-6-2-1-3-9-5-6;/h6,8H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYOJVGUMMSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Oxan-3-yl)methyl]hydrazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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